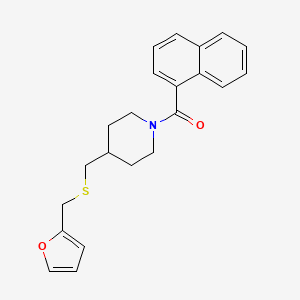

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVOEQSYHYNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-ylmethyl thiol intermediate. This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under acidic conditions.

Next, the furan-2-ylmethyl thiol is reacted with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a base like sodium hydride. This step forms the (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl) intermediate.

Finally, the intermediate is coupled with naphthalen-1-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Piperidine Ring Formation

The piperidine core is likely synthesized via amine cyclization . For example, condensation of a diamine with a carbonyl compound (e.g., ketone or aldehyde) under basic conditions can form the six-membered ring. Reagents such as potassium carbonate in DMF and phase-transfer catalysts (e.g., tetrabutylammonium iodide) may facilitate this step .

Thioether Bond Formation

The thioether linkage is critical for the compound’s structure. A plausible route involves:

-

Alkylation : Reaction of a thiolate ion with an alkyl halide (e.g., (furan-2-ylmethyl) bromide) to form the thioether.

-

Oxidative Cyclization : In some cases, thiosemicarbazones are oxidatively cyclized to form thiadiazole derivatives, though this step may not directly apply here .

Naphthalenyl Ketone Attachment

The naphthalen-1-yl ketone group is introduced via acylation . This could involve Friedel-Crafts acylation or coupling reactions (e.g., Suzuki or Ullmann) to attach the naphthalene moiety to the piperidine ring. The ketone functionality may arise from oxidation of an alcohol or direct acylation using naphthoyl chloride .

Functional Group Integration

The furan-2-ylmethyl group is likely attached via alkylation . For instance, a piperidine derivative with a methyl group could undergo nucleophilic substitution with a furan-containing alkyl halide. The reaction conditions (e.g., bases like potassium carbonate) and solvents (e.g., DMF) are critical to minimize side reactions .

Nucleophilic Substitution (Thioether Formation)

The thioether bond formation likely proceeds via an SN2 mechanism , where a thiolate attacks an alkyl halide. The furan ring’s electron-withdrawing effects may stabilize intermediates and influence reaction kinetics .

Cyclization Pathways

Piperidine ring formation involves amine cyclization , potentially through intramolecular nucleophilic attack by an amine on a carbonyl group. This step may require high temperatures or catalytic conditions (e.g., acid or base) .

Acylation Mechanisms

The naphthalenyl ketone is formed via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). A Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction by generating an acylium ion, which reacts with the piperidine ring.

Reaction Conditions and Challenges

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Piperidine Formation | Potassium carbonate, DMF, tetrabutylammonium iodide | Steric hindrance, side reactions |

| Thioether Formation | Alkyl halide, thiolate, basic conditions | Oxidation to sulfone, disulfide formation |

| Naphthalenyl Acylation | Naphthoyl chloride, AlCl₃ | Regioselectivity, over-acylation |

| Furan Attachment | Furan-2-ylmethyl bromide, base | Furan ring instability under acidic conditions |

Analytical Characterization

The compound is analyzed using:

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Compounds containing piperidine and furan rings have shown promising antimicrobial activity. For example, research on thiazole analogues revealed their efficacy against various bacterial strains, including MRSA. Given the structural similarities, (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone may also possess antimicrobial properties worthy of exploration .

Potential in Cancer Therapy

The compound's structural components suggest it may interact with biological targets relevant to cancer treatment. Recent studies have highlighted the potential of piperidine derivatives in targeting cancer cell lines effectively. For instance, thiazole-pyridine hybrids exhibited anti-breast cancer efficacy superior to standard treatments like 5-fluorouracil . Research into the compound's ability to inhibit tumor growth could provide valuable insights into its application in oncology.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological activity of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone. The presence of furan and piperidine rings is essential for enhancing pharmacological properties:

| Structural Component | Potential Activity |

|---|---|

| Furan Ring | Antimicrobial, Anticonvulsant |

| Piperidine Moiety | Antitumor Activity |

| Naphthalene Group | Modulation of Biological Targets |

Case Study 1: Anticonvulsant Screening

A study evaluated various piperidine derivatives for anticonvulsant activity using animal models. Compounds with furan substitutions showed enhanced efficacy compared to standard treatments, indicating that (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone could be a candidate for further testing in this area .

Case Study 2: Antimicrobial Efficacy

Research on thiazole derivatives revealed significant antimicrobial activity against Gram-positive bacteria. The findings suggest that modifications to the piperidine structure can lead to improved antimicrobial effectiveness, which could be applicable to (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone as well .

Mechanism of Action

The mechanism of action of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

*Calculated based on molecular formula.

Key Observations :

Heterocyclic Influence: The furan-thioether group in the target compound may confer moderate polarity compared to thiophene (e.g., compound in ), which is more lipophilic due to sulfur’s larger atomic radius and polarizability. Pyridyl-thioether analogs (e.g., ) exhibit higher molecular weights and altered electronic profiles due to trifluoromethyl groups, enhancing metabolic stability .

Aromatic Systems :

- The naphthalen-1-yl group in the target compound and provides extended π-conjugation, likely enhancing hydrophobic binding compared to smaller aryl groups (e.g., 3-methoxyphenyl in ).

Synthetic Yields: Piperidine-methanone derivatives synthesized via coupling reactions (e.g., ) report yields of 40–51%, suggesting moderate efficiency for similar protocols.

Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₉N₃OS

- Molecular Weight : 329.43 g/mol

- IUPAC Name : 4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

This compound features a piperidine ring, a furan moiety, and a naphthalene group, which are known to contribute to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may have potential as a novel antimicrobial agent.

The biological activity of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Kinases : The presence of specific functional groups in the structure may allow it to inhibit key kinases involved in cancer progression.

- Antimicrobial Action : The thioether and furan groups are believed to interact with bacterial cell membranes, disrupting their integrity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : A study assessing the antimicrobial activity against Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also reduced biofilm formation.

Q & A

Q. Essential Techniques :

Advanced Tip : Combine X-ray crystallography with DFT to resolve stereochemical ambiguities .

Basic: What biological activities are associated with structurally similar methanone derivatives?

- Antimicrobial Activity : Chlorine-substituted analogs exhibit enhanced activity against S. aureus and E. coli due to electron-withdrawing effects on the naphthalene ring .

- Anticancer Potential : Piperidine-linked methanones show cytotoxicity via kinase inhibition (e.g., IC₅₀ ~5–10 µM in breast cancer models) .

- Neuroprotective Effects : Furan-thioethers modulate oxidative stress pathways (e.g., 50% ROS reduction at 20 µM) .

Limitation : Activity varies with substituent positioning; always validate using structure-activity relationship (SAR) studies.

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities?

Q. Methodology :

- Controlled SAR Studies : Systematically modify substituents (e.g., replace furan with thiophene) and compare bioactivity .

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Orthogonal Assays : Confirm antimicrobial results using both disk diffusion and broth microdilution methods .

Case Example : Discrepancies in antifungal activity may arise from variations in fungal membrane composition. Use standardized strains (e.g., C. albicans ATCC 90028) and control for pH/temperature .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and toxicity risks .

- Docking Studies : Target receptors like EGFR or PARP-1 to rationalize anticancer mechanisms (e.g., binding energy ≤ -8 kcal/mol) .

Validation : Cross-reference computational results with in vitro assays (e.g., microsomal stability tests) .

Advanced: How should toxicity and safety be assessed for this compound in preclinical studies?

Q. Protocols :

- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) .

- Genotoxicity : Use Ames test (TA98/TA100 strains) to detect mutagenic potential .

- Ecotoxicity : Evaluate aquatic impact via Daphnia magna LC₅₀ assays (threshold: <1 mg/L) .

Key Finding : Naphthalene derivatives may cause hepatotoxicity; monitor liver enzymes (ALT/AST) in vivo .

Advanced: What strategies mitigate experimental limitations in stability and degradation studies?

- Sample Stabilization : Store solutions at -20°C with antioxidants (e.g., 0.1% BHT) to prevent oxidation .

- Degradation Kinetics : Use HPLC-MS to track decomposition products under varying pH/temperature .

- Light Sensitivity : Conduct reactions in amber glassware and validate photostability via ICH Q1B guidelines .

Critical Note : Organic degradation during prolonged assays (e.g., 9-hour incubations) can skew results; implement real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.